molecular formula C20H20N4O4S B2547501 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899999-63-4

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2547501
CAS No.: 899999-63-4
M. Wt: 412.46
InChI Key: CKXKLLHMMQQOKP-UHFFFAOYSA-N
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Description

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of acetaminophen, leading to various by-products, mechanisms, and kinetics. Research highlights the generation of hydroquinone, 1,4-benzoquinone, and acetamide among others during these processes. The use of AOPs for treating acetaminophen, a compound structurally related to the chemical , underscores the potential for similar methodologies in handling related compounds, offering insights into degradation pathways and environmental impact (Qutob et al., 2022).

Evaluation of Thiophene Analogues

The evaluation of thiophene analogues of carcinogens, including acetamides, reveals insights into their potential carcinogenicity and mechanisms of action. Such studies provide a foundational understanding of structural activity relationships and their implications for drug development and safety evaluations, highlighting the importance of comprehensive chemical and biological assessments for compounds like 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (Ashby et al., 1978).

Parabens in Aquatic Environments

Research on parabens, which share functional group similarities with the compound , has explored their biodegradability, environmental presence, and potential as endocrine disruptors. These studies are crucial for understanding the environmental fate and impact of similar compounds, guiding regulations and treatment approaches to mitigate environmental contamination (Haman et al., 2015).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry, including those related to nitrophenyl acetamides, demonstrates the versatility and potential of these compounds in facilitating selective reactions. This area of research is vital for the development of novel synthetic routes and drug design, providing a toolkit for manipulating molecular structures in a controlled manner (Amit et al., 1974).

Non-steroidal Male Fertility Interference

Investigations into non-steroidal compounds affecting male fertility, including various acetamides, shed light on their biological activities and potential therapeutic applications. Such studies contribute to our understanding of reproductive biology and the development of contraceptives or treatments for fertility-related issues, showcasing the broad applicability of these compounds in medical research (Vickery, 1986).

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-14-2-4-15(5-3-14)11-23-18(12-25)10-21-20(23)29-13-19(26)22-16-6-8-17(9-7-16)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXKLLHMMQQOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.